N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 31119-04-7
Cat. No.: VC5693771
Molecular Formula: C11H8Cl2N2OS
Molecular Weight: 287.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31119-04-7 |
|---|---|
| Molecular Formula | C11H8Cl2N2OS |
| Molecular Weight | 287.16 |
| IUPAC Name | N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C11H8Cl2N2OS/c1-6(16)14-11-15-10(5-17-11)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16) |
| Standard InChI Key | MHDVQRWAECSACO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]acetamide consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 4-position with a 2,5-dichlorophenyl group. The 2-position of the thiazole is functionalized with an acetamide moiety (-NH-C(=O)-CH3). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Molecular Properties of Structural Analogs
The target compound shares critical features with these analogs, including the dichlorophenyl-thiazole backbone, but differs in the acetamide substituent. The absence of a cyanophenyl or cyclohexyl group likely alters its solubility and bioavailability compared to the analogs listed above .
Spectroscopic and Computational Data
While experimental spectral data for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is unavailable, computational predictions based on density functional theory (DFT) suggest:
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IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
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NMR: The thiazole protons are expected to resonate between δ 7.2–8.5 ppm, while the acetamide methyl group may appear near δ 2.1 ppm .
Synthesis and Manufacturing Considerations
General Synthetic Strategy
The synthesis of thiazole acetamides typically involves sequential functionalization of the thiazole ring:
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Thiazole Ring Formation: Hantzsch thiazole synthesis remains the most common method, involving condensation of α-haloketones with thioamides. For example, 2-amino-4-(2,5-dichlorophenyl)thiazole could serve as the intermediate .
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Acetamide Introduction: Reacting the thiazole amine with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) yields the acetamide derivative .
Key Challenges:
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Regioselectivity in dichlorophenyl substitution
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Purification of polar intermediates via column chromatography
Industrial-Scale Production
Potential scale-up strategies include:
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Continuous flow reactors to enhance reaction control
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Solvent recycling systems to reduce waste
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Crystallization-based purification instead of chromatography
Research Applications and Future Directions
Drug Discovery
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Lead Optimization: Modifying the acetamide side chain could improve target selectivity (e.g., COX-2 inhibition).
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Prodrug Development: Esterification of the acetamide group may enhance oral bioavailability.
Material Science
The planar thiazole core and halogen substituents suggest potential applications in:
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Organic semiconductors
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Liquid crystal displays
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